molecular formula C13H13F6N B1524504 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine CAS No. 1315368-00-3

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine

Cat. No. B1524504
CAS RN: 1315368-00-3
M. Wt: 297.24 g/mol
InChI Key: FZGPQHRSIOFWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a chemical compound with the molecular weight of 297.24 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-benzyl-3,3-bis(trifluoromethyl)pyrrolidine . The InChI code for this compound is 1S/C13H13F6N/c14-12(15,16)11(13(17,18)19)6-7-20(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .


Physical And Chemical Properties Analysis

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 297.24 .

Scientific Research Applications

Agrochemical Industry

1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine: is utilized in the synthesis of agrochemicals due to the unique properties imparted by the trifluoromethyl group. This compound serves as an intermediate in creating active ingredients for pesticides. The presence of the trifluoromethyl group in agrochemicals has been associated with enhanced biological activity, making it a valuable component in crop protection .

Pharmaceutical Research

In pharmaceutical research, this compound is used to develop new medicinal drugs. Its unique physicochemical properties contribute to the pharmacokinetics and pharmacodynamics of potential therapeutic agents. The trifluoromethyl group can influence the metabolic stability and membrane permeability of these compounds .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine is also employed in the veterinary field. It is used to create medications that require the trifluoromethyl group for increased efficacy and stability in treating various animal health issues .

Safety and Hazards

The safety data sheet for 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Trifluoromethylpyridines, which are structurally similar to 1-Benzyl-3,3-bis(trifluoromethyl)pyrrolidine, have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

1-benzyl-3,3-bis(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6N/c14-12(15,16)11(13(17,18)19)6-7-20(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGPQHRSIOFWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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